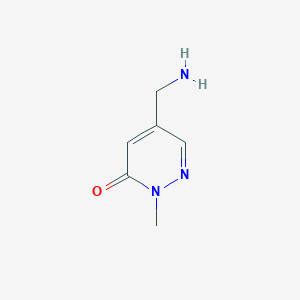

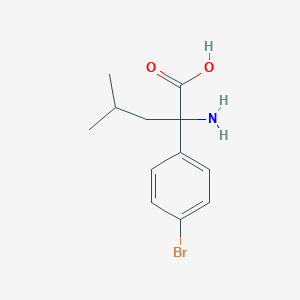

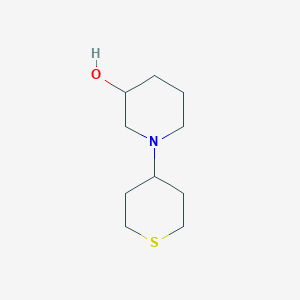

![molecular formula C10H16ClN3OS B1407490 N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-L-prolinamide hydrochloride CAS No. 1417575-71-3](/img/structure/B1407490.png)

N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-L-prolinamide hydrochloride

説明

“N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-L-prolinamide hydrochloride” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazole derivatives have been found to have several biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Synthesis Analysis

The synthesis of thiazole derivatives involves various chemical reactions. The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution . The exact synthesis process for “this compound” is not available in the retrieved data.Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions due to the reactivity of the thiazole ring. These reactions include donor–acceptor, nucleophilic, and oxidation reactions . The specific chemical reactions involving “this compound” are not available in the retrieved data.科学的研究の応用

Thyrotropin-Releasing Hormone Mimetics

N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-L-prolinamide hydrochloride is related to compounds studied for their potential as orally effective thyrotropin-releasing hormone (TRH) mimetics. These compounds, including variants like rovatirelin hydrate, have shown promise in penetrating the brain and demonstrating central nervous system effects. Such compounds could be clinically significant for addressing issues related to the thyroid and related hormonal imbalances (Kobayashi et al., 2018).

Organocatalysts

Compounds structurally related to this compound have been evaluated as potential organocatalysts. Studies have explored their effectiveness in various chemical reactions, highlighting their potential utility in asymmetric synthesis and pharmaceutical manufacturing (Panov et al., 2011).

Crystal Structure Analysis

Crystal structure analysis of related compounds has been conducted to understand their molecular configurations better. This research is fundamental in drug design and molecular biology, providing insights into the molecular interactions and stability of these compounds (Benedetti et al., 1976).

Synthesis and Characterization

Research has focused on the improved synthesis and characterization of L-prolinamide, a related compound. This research is crucial for developing more efficient and cost-effective methods of producing these compounds, which could have significant implications for their practical application (Lan-xiang, 2008).

Anticancer Activities

Studies have been conducted on the anticancer activities of prolinamides, indicating their potential as therapeutic agents. These investigations have included synthesis, structural analysis, and evaluation of their efficacy against various cancer cell lines, providing a basis for future drug development (Osinubi et al., 2020).

Ionic Liquid Catalysis

This compound related compounds have been used in developing new types of ionic liquids for catalysis. Such ionic liquids have been found effective in catalyzing various chemical reactions, highlighting their potential in green chemistry and sustainable industrial processes (Yadav & Singh, 2016).

作用機序

Target of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . Therefore, it’s plausible that this compound may interact with multiple targets involved in these biological processes.

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to inhibit the cortisone reductase (11β-HSD1) enzyme .

Biochemical Pathways

Given the broad range of biological activities associated with thiazole derivatives, it’s likely that this compound affects multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability and pharmacokinetic behavior.

Result of Action

Given the broad range of biological activities associated with thiazole derivatives, it’s likely that this compound induces various molecular and cellular effects .

特性

IUPAC Name |

(2S)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3OS.ClH/c1-7-13-8(6-15-7)5-12-10(14)9-3-2-4-11-9;/h6,9,11H,2-5H2,1H3,(H,12,14);1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STJVAVKYINRDTC-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)CNC(=O)C2CCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=CS1)CNC(=O)[C@@H]2CCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Bromo-6-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole](/img/structure/B1407414.png)

![[3-(Trifluoromethyl)-1H-1,2,4-triazol-1-yl]acetic acid](/img/structure/B1407420.png)

![2-Chlorobenzo[d]thiazol-5-ol](/img/structure/B1407421.png)

![Cyclopropanecarboxylic acid, 1-[(4-chlorophenoxy)methyl]](/img/structure/B1407425.png)